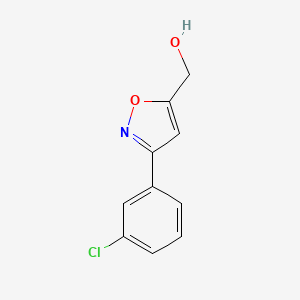

![molecular formula C19H6Br4I2N2O9S B597821 4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide CAS No. 145551-16-2](/img/structure/B597821.png)

4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

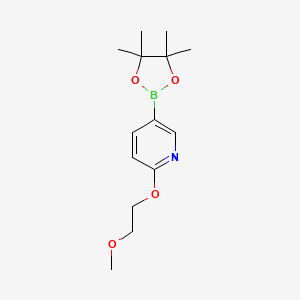

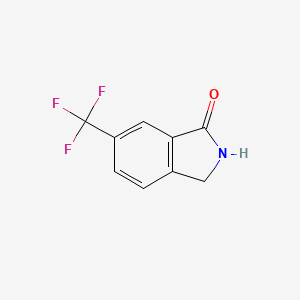

4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide, also known by its chemical name Tetrabromophenol Blue , is a synthetic compound. Its molecular formula is C19H4Br6I2O5S, and its CAS number is 4430-25-5 . It is commonly used as a hair dye in both oxidative and non-oxidative hair coloring products. The final on-head concentration of Tetrabromophenol Blue can be up to 0.2% .

Molecular Structure Analysis

Tetrabromophenol Blue exhibits an intriguing molecular structure. It consists of a benzoxathiole ring system with four bromine atoms and two iodine atoms. The presence of nitro and hydroxy groups further contributes to its distinctive properties. Crystallographic studies reveal the precise arrangement of atoms in the solid state . The unit-cell dimensions are as follows:

Aplicaciones Científicas De Investigación

Reactivity and Applications in Organic Synthesis

The study by Grygoriv et al. (2018) explores the reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide in multicomponent reactions, revealing its utility in synthesizing novel condensed 2-amino-4H-pyran derivatives. This demonstrates the potential of benzoxathiin dioxides in constructing complex organic molecules, suggesting that similar compounds could serve as intermediates in organic synthesis, particularly in creating heterocyclic structures with potential pharmaceutical applications (Grygoriv et al., 2018).

Potential Anticancer Activity

Chazin et al. (2015) synthesized novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases, evaluated for their anticancer activity. Some derivatives exhibited promising cytotoxicity against certain cancer cell lines. This suggests that structurally related compounds, like the one of interest, could potentially be explored for their anticancer properties, depending on the presence of functional groups conducive to biological activity (Chazin et al., 2015).

Antiviral Properties

De Castro et al. (2009) reported the synthesis and antiviral activity of a family of non-nucleoside antivirals derived from the 4-keto-1,2-oxathiole-2,2-dioxide system, showing selective inhibition against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). This highlights the potential for related compounds to be investigated for antiviral properties, with modifications to the core structure possibly enhancing activity or selectivity (De Castro et al., 2009).

Chemical Synthesis and Molecular Design

Liu et al. (2000) synthesized heteroatom-bridged bis(benzo-12-crown-4 ethers) demonstrating Ag(+)-selective electrode properties. This research indicates the potential of incorporating the core structure of benzoxathiin dioxides into molecular designs for specific applications, such as ion-selective sensors (Liu et al., 2000).

Propiedades

IUPAC Name |

2-iodo-6-nitro-4-[4,5,6,7-tetrabromo-3-(4-hydroxy-3-iodo-5-nitrophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H6Br4I2N2O9S/c20-12-11-18(15(23)14(22)13(12)21)37(34,35)36-19(11,5-1-7(24)16(28)9(3-5)26(30)31)6-2-8(25)17(29)10(4-6)27(32)33/h1-4,28-29H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHYCKTXIQQVPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC(=C(C(=C4)I)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H6Br4I2N2O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1011.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

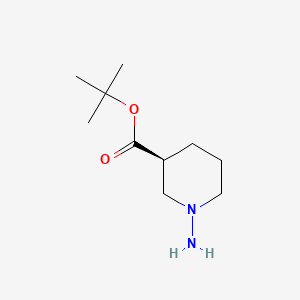

![Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B597749.png)

![Bicyclo[2.2.1]hepta-2,5-diene, 2-ethyl-7-methoxy-, syn- (9CI)](/img/no-structure.png)